Oxotremorine M was first synthesized in the 1970s and has since been extensively studied for its pharmacological properties. It is classified under muscarinic agonists, which are compounds that mimic the action of acetylcholine at muscarinic receptors. The chemical structure of Oxotremorine M is characterized by a butynyl group, which contributes to its biological activity.
The synthesis of Oxotremorine M involves several chemical reactions that create derivatives related to oxotremorine. A common method includes the use of butynyl derivatives that are synthesized through various organic chemistry techniques. The process typically involves:
The synthesis has been documented in studies that highlight both nonquaternized and quaternized derivatives, showcasing their varying potencies at muscarinic receptors .
Oxotremorine M undergoes various chemical reactions that influence its pharmacological activity:
These reactions are critical for understanding how Oxotremorine M exerts its effects in biological systems.
The primary mechanism of action for Oxotremorine M involves its role as an agonist at muscarinic receptors. Upon binding, it activates these receptors, leading to several physiological responses:
This complex mechanism highlights the potential for selective modulation of cholinergic signaling pathways.
Oxotremorine M exhibits several notable physical and chemical properties:
These properties are essential for researchers working with this compound in various experimental settings.
Oxotremorine M has several applications in scientific research:
Oxotremorine M (N,N,N-trimethyl-4-(2-oxopyrrolidin-1-yl)but-2-yn-1-aminium) emerged from systematic investigations into tremorigenic compounds in the mid-20th century. Its discovery originated from studies of tremorine (1,4-dipyrrolidin-1-ylbut-2-yne), a prodrug identified in 1956 that induced prolonged tremors in mammals through peripheral and central cholinergic activation [1] [10]. In 1962, Cho and colleagues isolated oxotremorine as tremorine’s bioactive metabolite, which demonstrated more potent and consistent muscarinic effects [10]. The subsequent development of oxotremorine M (the methiodide salt) addressed pharmacokinetic limitations by enhancing solubility and receptor affinity while maintaining central nervous system penetrance despite its quaternary ammonium structure [9].
This compound immediately distinguished itself pharmacologically through its dual capacity:
Table 1: Key Historical Milestones in Oxotremorine M Research
Year | Discovery | Researchers |
---|---|---|
1956 | Tremorine identified as tremorigenic prodrug | Everett et al. |
1962 | Oxotremorine characterized as active metabolite | Cho et al. |
1960s-70s | Oxotremorine M developed for enhanced properties | Multiple laboratories |
1991 | Demonstration of cortical long-term depression induction | Lin and Phyllis |
Receptor profiling revealed oxotremorine M’s nuanced agonist profile across muscarinic receptor subtypes: full agonism at M₂ and M₄ receptors, partial agonism at M₁, M₃, and M₅ receptors, and tissue-dependent efficacy influenced by receptor reserve density [10]. This functional selectivity established its utility for dissecting subtype-specific cholinergic signaling.
Oxotremorine M serves as a pivotal pharmacological tool for investigating acetylcholine’s dual roles in fast synaptic transmission and long-term neural adaptation. Its effects manifest across multiple CNS domains:
Neurotransmission Modulation:
Table 2: Molecular Targets of Oxotremorine M in Neurotransmission
Target System | Effect | Concentration Range | Mechanism |
---|---|---|---|
Dopamine release | Potentiation | 100 nM - 1 μM | M₁/M₄ presynaptic receptors |
NMDA receptors | Direct/indirect potentiation | 0.1 - 10 μM | Allosteric site/M₁-Gq coupling |
Acetylcholine release | Inhibition | >10 μM | M₂/M₄ autoreceptors |
Synaptic Plasticity Mechanisms:Oxotremorine M induces enduring neural adaptations through:
Table 3: Oxotremorine M in Synaptic Plasticity and Neuroprotection
Process | Experimental System | Key Findings |
---|---|---|
Long-term depression | Rat sensorimotor cortex | M₂-dominated induction (40 min duration) |
Neuroprotection | Aβ-exposed SH-SY5Y neurons | ↑ neurite length; ↓ DNA fragmentation; ↓ ROS |
Repetitive behavior reduction | BTBR autism model mice | ↓ self-grooming/marble burying via cortical M₁ |
Cholinergic anti-inflammation | Rat hippocampus | ↓ IL-1β, IL-6, oxidative stress markers |
The compound’s ability to reduce repetitive behaviors in the BTBR mouse model of autism—without inducing motor impairment—further illustrates its therapeutic relevance for neurodevelopmental disorders involving dysfunctional plasticity [7]. Through these multifaceted actions, oxotremorine M continues to bridge our understanding between acute cholinergic transmission and sustained adaptive neural changes.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6